Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-phenoxy-, (1S,2S,3R,5R)-
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Overview
Description
Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-phenoxy-, (1S,2S,3R,5R)- is a complex organic compound characterized by its bicyclic structure. This compound is notable for its unique arrangement of carbon atoms, which form a bicycloheptane core with three methyl groups and a phenoxy group attached. The stereochemistry of the compound is defined by the specific configuration of its chiral centers, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-phenoxy-, (1S,2S,3R,5R)- typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent steps involve the introduction of the phenoxy group and the methyl groups through various substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization and chromatography are employed to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-phenoxy-, (1S,2S,3R,5R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Halides, alkyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-phenoxy-, (1S,2S,3R,5R)- has several applications in scientific research:
Chemistry: It is used as a model compound to study stereochemistry and reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism by which Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-phenoxy-, (1S,2S,3R,5R)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phenoxy group and the specific stereochemistry of the compound play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptane derivatives: Compounds with similar bicyclic structures but different substituents.
Phenoxy compounds: Molecules containing the phenoxy group attached to various carbon frameworks.
Uniqueness
Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-phenoxy-, (1S,2S,3R,5R)- is unique due to its specific stereochemistry and the combination of the bicyclic core with the phenoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
500592-00-7 |
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Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
(1S,2S,3R,5R)-2,6,6-trimethyl-3-phenoxybicyclo[3.1.1]heptane |
InChI |
InChI=1S/C16H22O/c1-11-14-9-12(16(14,2)3)10-15(11)17-13-7-5-4-6-8-13/h4-8,11-12,14-15H,9-10H2,1-3H3/t11-,12+,14-,15+/m0/s1 |
InChI Key |
SUDXKFZTIMDWMM-MYZSUADSSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@H]1OC3=CC=CC=C3 |
Canonical SMILES |
CC1C2CC(C2(C)C)CC1OC3=CC=CC=C3 |
Origin of Product |
United States |
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